REACTION_CXSMILES
|
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].CS(C)=O.[C:20]1([C:26]2[O:30][N:29]=[CH:28][CH:27]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C(=O)([O-])[O-:32].[K+].[K+]>O>[C:20]1([C:26]2[O:30][N:29]([C:2]3[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=3[N+:13]([O-:15])=[O:14])[C:28](=[O:32])[CH:27]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
169 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=NO1
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
Crystals thus deposited were recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC(N(O1)C1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 292 g | |
YIELD: PERCENTYIELD | 94.6% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |